2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride

Catalog No.
S6631861
CAS No.
1240567-43-4
M.F
C11H18ClNO2
M. Wt
231.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hyd...

CAS Number

1240567-43-4

Product Name

2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride

IUPAC Name

2-methoxy-5-[(propan-2-ylamino)methyl]phenol;hydrochloride

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

InChI

InChI=1S/C11H17NO2.ClH/c1-8(2)12-7-9-4-5-11(14-3)10(13)6-9;/h4-6,8,12-13H,7H2,1-3H3;1H

InChI Key

GRLLPKVDNAJQAM-UHFFFAOYSA-N

SMILES

CC(C)NCC1=CC(=C(C=C1)OC)O.Cl

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1)OC)O.Cl

2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride, with the chemical formula C11_{11}H18_{18}ClNO2_2 and CAS number 1240567-43-4, is an organic compound that belongs to the class of phenolic compounds. It features a methoxy group, an isopropylamino group, and a phenolic hydroxyl group. This unique structure contributes to its diverse chemical and biological properties, making it a subject of interest in both scientific research and industrial applications.

  • Oxidation: The hydroxyl group can be oxidized to form quinones.
  • Reduction: The compound can be reduced to yield corresponding amines or alcohols.
  • Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4_4) and chromium trioxide (CrO3_3) are commonly used oxidizing agents.
  • Reduction: Sodium borohydride (NaBH4_4) and lithium aluminum hydride (LiAlH4_4) are typical reducing agents.
  • Substitution: Reagents such as sodium hydride (NaH) and various halides facilitate substitution reactions.

Major Products Formed

  • Oxidation: Results in quinones and other oxidized derivatives.
  • Reduction: Yields amines and other reduced forms.
  • Substitution: Produces various substituted phenols based on the reagents employed.

The biological activity of 2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride has been a focus of research due to its potential therapeutic effects. It has been studied for:

  • Antimicrobial Properties: Exhibiting activity against various microbial strains.
  • Antioxidant Effects: Potentially reducing oxidative stress in biological systems.
  • Anti-inflammatory Activity: Investigated for its role in modulating inflammatory responses.

The synthesis of 2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride typically involves the following steps:

  • Reaction of 2-Methoxyphenol with Isopropylamine: This reaction is often facilitated by formaldehyde under controlled conditions to ensure high yield and purity.
  • Formation of Hydrochloride Salt: The resulting compound is treated with hydrochloric acid to produce the hydrochloride form, enhancing its solubility and stability.

Industrial Production Methods

In industrial settings, large-scale synthesis may utilize automated reactors with optimized conditions for efficient production. Techniques such as continuous flow synthesis are employed to maintain consistent quality and scalability.

2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride has diverse applications:

  • Chemical Research: Used as a building block for synthesizing more complex organic molecules.
  • Biological Studies: Investigated for its effects on enzyme inhibition and receptor interactions.
  • Pharmaceutical Industry: Explored for potential therapeutic uses, including anti-inflammatory and analgesic properties.

The interaction studies of 2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride focus on its mechanism of action within biological systems. It may interact with specific receptors or enzymes, influencing their activity and leading to various physiological effects. Ongoing research aims to elucidate these pathways further, particularly regarding its potential applications in treating conditions like hypertension and neurodegenerative diseases.

Similar Compounds

Several compounds share structural similarities with 2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride:

  • 2-Methoxyphenol: Contains a methoxy group but lacks the isopropylamine moiety.
  • 5-Aminomethyl-2-methoxyphenol: Similar structure but with different substituents affecting biological properties.
  • 2-Methoxy-5-nitrophenol: Features a nitro group instead of the isopropylamine moiety.

Uniqueness

The uniqueness of 2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride lies in its combination of both methoxy and isopropylamine groups, which confer distinct chemical reactivity and biological interactions. This makes it particularly valuable in various applications ranging from pharmaceuticals to industrial chemistry.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

231.1026065 g/mol

Monoisotopic Mass

231.1026065 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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